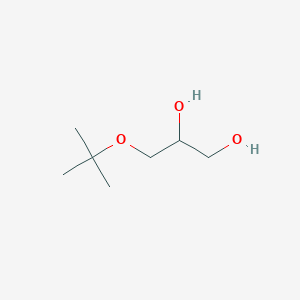
3-Tert-butoxy-1,2-propanediol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-tert-butoxy-1,2-propanediol involves etherification reactions where glycerol reacts with isobutene under specific conditions. Alcántara et al. (2000) detailed the synthesis from propylene glycol and isobutene over solid acid catalysts in a packed trickle-bed reactor, indicating the compound's antiknock properties as a gasoline additive (Alcántara et al., 2000).
Molecular Structure Analysis
The molecular spectroscopic study by Jamróz et al. (2007) on mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, provided insights into the compound's structure using MS, NMR, IR, and Raman spectroscopy. Their research supports the identification and analysis of this compound's molecular structure through computational studies (Jamróz et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, contributing to its utility in synthesis and manufacturing processes. For instance, Ochiai et al. (1996) demonstrated its involvement in oxidation and deprotection reactions of benzyl and allyl ethers, highlighting its reactivity and potential in organic synthesis (Ochiai et al., 1996).
Physical Properties Analysis
Dubey and Kaur (2015) conducted a study on the molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols. Their research, utilizing densities, speeds of sound, and viscosities, provides comprehensive insights into the physical properties of this compound and its mixtures at different temperatures, indicating the compound's solubility, density, and other key physical parameters (Dubey & Kaur, 2015).
Applications De Recherche Scientifique
Études de Synthèse Chimique
“3-Tert-butoxy-1,2-propanediol” peut être utilisé dans des études de synthèse chimique. Ce composé peut servir de bloc de construction dans la synthèse de molécules plus complexes, contribuant au développement de nouveaux matériaux et de produits pharmaceutiques .
Additifs Oxygénés pour l'Essence Automobile
La recherche a étudié les tert-butoxy alcanols, y compris “this compound”, pour leur utilisation potentielle comme additifs oxygénés pour l'essence automobile . Ces composés peuvent améliorer les performances antidétonantes de l'essence, améliorant l'efficacité du moteur et réduisant les émissions .
Diols Renouvelables
“this compound” est un éther tert-butylique d'un diol renouvelable. En tant que tel, il représente une classe de composés qui peuvent être dérivés de la biomasse, contribuant au développement de procédés chimiques durables et respectueux de l'environnement .
Additifs pour Carburants
En plus de son potentiel comme additif oxygéné pour l'essence automobile, “this compound” peut également être utilisé comme additif pour carburant dans d'autres contextes . Par exemple, il pourrait être utilisé pour améliorer les propriétés des biocarburants .
Stabilisation de la Phase à Basse Température
L'ajout de “this compound” et de composés similaires peut avoir un effet positif sur la dépression du point de trouble de l'essence additionnée d'éthanol . Cela signifie qu'il pourrait aider à stabiliser le carburant à des températures plus basses, améliorant ses performances par temps froid
Mécanisme D'action
Target of Action
3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies
Mode of Action
It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that this compound might affect similar biochemical pathways.
Result of Action
Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.
Safety and Hazards
Orientations Futures
As the biodiesel industry expands, finding new uses for the excess crude glycerol, from which 3-Tert-butoxy-1,2-propanediol is derived, is important . One of the potential uses is the production of glycerol tert-butyl ethers as fuel additives . This area of research is gaining interest and could provide a profitable solution for the surplus glycerol generated in biodiesel production .
Analyse Biochimique
Biochemical Properties
It is known that the compound may be used in chemical synthesis studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLYMEUNBLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411618 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74338-98-0 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?
A1: The study by [] investigates the use of this compound as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in this compound likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using this compound in polyurethane synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



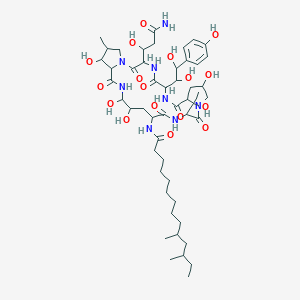
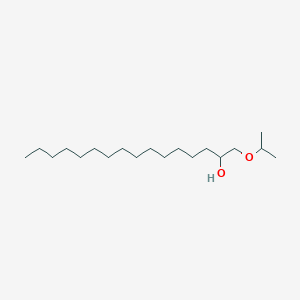
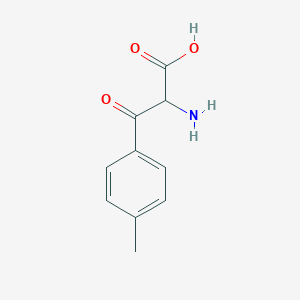
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)
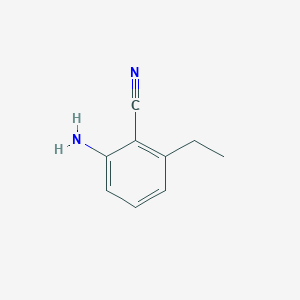
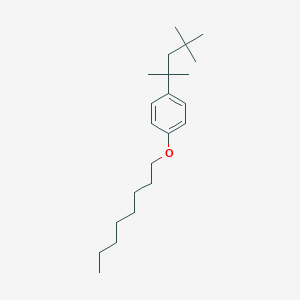
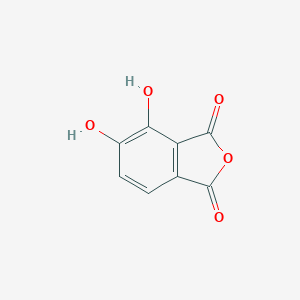
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)
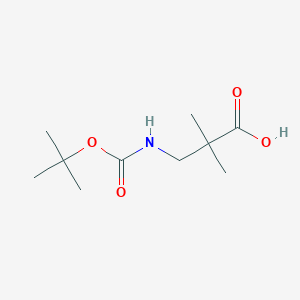
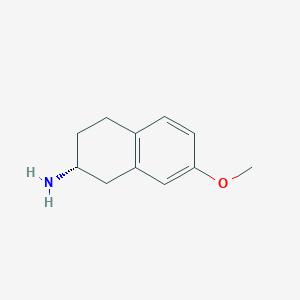

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
